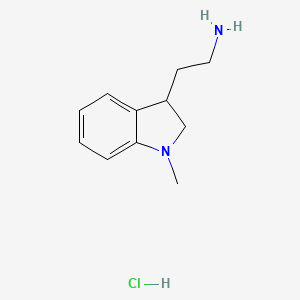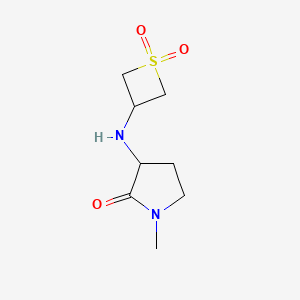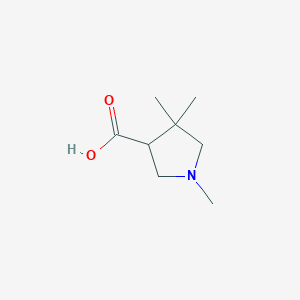
3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a hydrazinylmethyl group and a methyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of the hydrazinylmethyl group imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with a suitable nitrile or amidine under acidic or basic conditions.
Introduction of the Hydrazinylmethyl Group: The hydrazinylmethyl group can be introduced via the reaction of the triazole ring with formaldehyde and hydrazine. This reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Methylation: The final step involves the methylation of the triazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Biological Research: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The hydrazinyl group can form reactive intermediates that modify biological macromolecules, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Lacks the hydrazinylmethyl group, resulting in different reactivity and applications.
3-(Aminomethyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with an aminomethyl group instead of hydrazinylmethyl, leading to different chemical behavior.
3-(Hydrazinylmethyl)-1H-1,2,4-triazole: Lacks the methyl group, affecting its physical and chemical properties.
Uniqueness
3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and broadens its utility in various fields.
Eigenschaften
Molekularformel |
C4H9N5 |
|---|---|
Molekulargewicht |
127.15 g/mol |
IUPAC-Name |
(1-methyl-1,2,4-triazol-3-yl)methylhydrazine |
InChI |
InChI=1S/C4H9N5/c1-9-3-6-4(8-9)2-7-5/h3,7H,2,5H2,1H3 |
InChI-Schlüssel |
BFSLPIBLULBEBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)







